6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is a complex organic compound with a molecular formula of C21H24N4O3 It is characterized by the presence of a quinazoline core, a nitro group, and a pentyloxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by nitration and subsequent substitution reactions to introduce the pentyloxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .
Scientific Research Applications
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinamine: Lacks the nitro and pentyloxyphenyl groups, resulting in different chemical properties.
6-Nitroquinazoline: Similar nitro group but lacks the pentyloxyphenyl substituent.
N-[2-(4-Phenyl)ethyl]quinazolinamine: Similar structure but without the nitro group.
Uniqueness
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is unique due to the combination of its nitro group, pentyloxyphenyl substituent, and quinazoline core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
663597-19-1 |
---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24) |
InChI Key |
VKXNWSPSWLFVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.